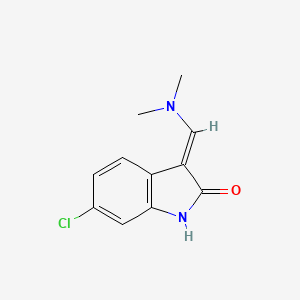
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide, also known as HN2, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HN2 belongs to the class of nitroaromatic compounds and is known for its DNA-damaging properties. In
Wirkmechanismus
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a DNA-damaging agent that causes breaks in the DNA strands of cancer cells. It works by forming covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with the replication and transcription of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and reduce tumor size in animal models. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has also been shown to activate the immune system, which can help to further fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize in the lab. However, there are some limitations to working with 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. It is a toxic compound that requires careful handling, and it can be difficult to work with in vivo due to its DNA-damaging properties.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. One area of interest is in developing more effective delivery methods for 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. Another area of interest is in exploring the potential of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide in combination therapies with other cancer drugs. Additionally, further research is needed to better understand the mechanism of action of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide and to identify potential biomarkers that could be used to predict response to treatment.
Synthesemethoden
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide can be synthesized by reacting 2,4-dinitrophenol with 3-aminocrotonamide in the presence of sodium hydroxide. The resulting compound is then treated with methyl iodide to produce 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. The synthesis of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a multi-step process that requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide works by damaging the DNA of cancer cells, which leads to cell death. This makes it a promising candidate for chemotherapy.
Eigenschaften
IUPAC Name |
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,12)6-10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOAPXKCWHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)